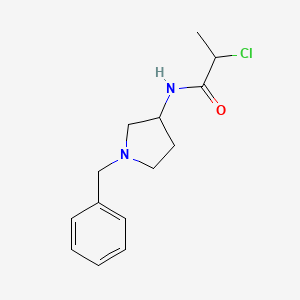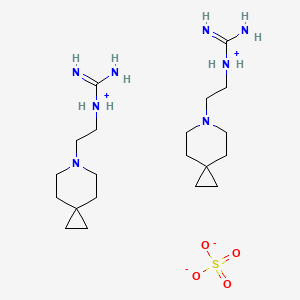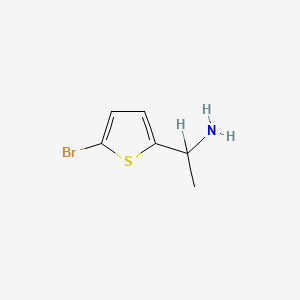
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, commonly known as indenol, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a ligand in coordination chemistry. Indenol has also been studied for its potential applications in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Gas Chromatography in Flavor Characterization
One study discusses the use of gas chromatography to characterize the mushroom-like flavor in Melittis melissophyllum L., highlighting the role of compounds like 1-octen-3-ol in contributing to the typical aroma of edible mushrooms. This demonstrates the application of chemical analysis in understanding plant flavors and their potential economic exploitation (Maggi, Papa, & Vittori, 2012).
Kinetics and Mechanism of Hydrogenation
Another study reviews the kinetics and mechanisms of selective hydrogenation of ethyne and ethene, emphasizing the role of catalysts and the complexity of such reactions. This research contributes to the field of chemical engineering by providing insights into the optimization of catalytic processes (Bos & Westerterp, 1993).
Brominated Flame Retardants
Research on novel brominated flame retardants in indoor environments outlines their occurrence and potential risks, linking chemical synthesis with environmental and health considerations. This study underscores the need for more research on the environmental fate and toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Light-Emitting Diodes (OLEDs)
The BODIPY platform is reviewed for its application in organic light-emitting diodes (OLEDs), from green to NIR emitters. This highlights the importance of chemical design and synthesis in the development of advanced materials for optoelectronics (Squeo & Pasini, 2020).
Acidolysis of Lignin
A review on the acidolysis mechanism of lignin model compounds offers insights into the chemical breakdown of lignin, a major component of plant biomass. This research has implications for the development of sustainable chemical processes and the utilization of biomass (Yokoyama, 2015).
Kinetic Resolution in Asymmetric Synthesis
The article on catalytic non-enzymatic kinetic resolution explores the use of chiral catalysts in asymmetric synthesis, demonstrating the role of chemical synthesis in producing enantiopure compounds, crucial in pharmaceutical applications (Pellissier, 2011).
Eigenschaften
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJAGOMYSRJSY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)


![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)






